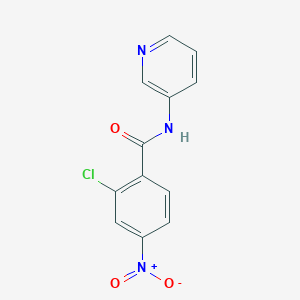

2-chloro-4-nitro-N-pyridin-3-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-4-nitro-N-pyridin-3-ylbenzamide, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic effects. CNB-001 belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities. The purpose of

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

2-Chloro-4-nitro-N-(3-pyridinyl)benzamide: has been explored for its potential as an antitubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s analogs have been designed, synthesized, and evaluated for their inhibitory concentrations against TB, showing promising results .

Antimicrobial Properties

The compound’s derivatives are also being studied for their antimicrobial properties. The structural modification of such compounds can lead to the development of new drugs that are effective against multidrug-resistant bacteria, which is a growing concern in the medical field .

Antitumor Applications

Research has indicated that 2-Chloro-4-nitro-N-(3-pyridinyl)benzamide and its derivatives may possess antitumor properties. These compounds could be considered for further studies to provide efficient drugs in treating cancer, especially considering the lack of effective drugs against certain types of cancer cells .

Organic Material Functionality

This compound is being investigated for its use as a functional organic material due to its unique properties. It could be used in the development of solid-state fluorescence materials, which have applications in various industries including electronics and photonics .

Chemical Synthesis

2-Chloro-4-nitro-N-(3-pyridinyl)benzamide: is a key intermediate in the synthesis of more complex chemical structures. It is used in the preparation of various nitrogen-containing heterocycles, which are important in medicinal chemistry and the design of pharmaceutical drugs .

Biological Research

The compound is used in biological research to study cell viability and other cellular processes. It serves as a tool in assays to determine the effectiveness of various compounds on cell growth and survival .

Drug Development

Due to its structural versatility, 2-Chloro-4-nitro-N-(3-pyridinyl)benzamide is a valuable scaffold in drug development. It allows for the creation of a wide range of derivatives with potential pharmacological activities .

Material Science

In material science, the compound’s derivatives are being explored for their electrical and optical properties, which could lead to advancements in the creation of new materials with specific desired characteristics .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-Nitro-N-(3-Pyridinyl)Benzamide is the Peroxisome Proliferator–Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

2-Chloro-4-Nitro-N-(3-Pyridinyl)Benzamide interacts with PPARs, specifically PPARγ and PPARδ . It acts as an antagonist for PPARγ, but surprisingly, it triggers the expression of Perilipin 2 (PLIN2), a well-known PPARγ target, via PPARδ . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .

Biochemical Pathways

The compound affects several biochemical pathways involved in lipid uptake, transport, storage, and fatty acid synthesis . Profiling expression of PPAR target genes showed upregulation of several genes involved in these pathways by 2-Chloro-4-Nitro-N-(3-Pyridinyl)Benzamide .

Result of Action

The compound’s action results in elevated lipogenesis and increased triglyceride levels . This is in line with the upregulation of PLIN2 protein and several genes involved in lipid metabolism .

Eigenschaften

IUPAC Name |

2-chloro-4-nitro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWOTQGVFFLLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-nitro-N-pyridin-3-ylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)

![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)

![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)

![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)